2-Acetamidobenzimidazole
Overview
Description
2-Acetamidobenzimidazole is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 15.1 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Methods
- 2-Acetamidobenzimidazole derivatives are synthesized using alternative methods such as reacylation of methylbenzimidazol-2-ylcarbamate. This process is significant for producing homologues of anthelmintic drugs, with varying yields depending on the alkyl group size and reaction temperature (Elmuradov et al., 2021).
Antiviral and Antibacterial Properties
- Compounds derived from this compound have shown activity against hepatitis C virus (HCV). These derivatives highlight the importance of the substituent at position 2 of benzimidazole for inhibiting HCV (Youssif et al., 2016).
Antifungal Applications
- Certain 2-arylbenzimidazole-N-1 acetamido conjugates, synthesized as derivatives of this compound, have been evaluated for antifungal activities, especially against fluconazole-resistant strains. However, these compounds did not show significant activity in the concentrations tested (Abdel-Wahab et al., 2018).
Pharmacological Properties
- Some derivatives of this compound, such as 3-(N,N-disubstituted)acetamide-1-R-2-aminobenzimidazolium chlorides, have been found to have pharmacological properties like decreasing platelet aggregation and possessing antioxidant and antiarrhythmic activities. Some also exhibit hypoglycemic action and antagonistic activity against serotonin 5-HT2 receptors (Anisimova et al., 2012).
Immunological Applications
- In immunological studies, this compound derivatives have been used in the development of polyclonal antibodies that recognize carbendazim and other benzimidazole-type fungicides. These antibodies have potential applications in detecting benzimidazole-type pesticides in environmental samples (Zikos et al., 2015).
Potential in Treating Neurodegenerative Diseases
- Some 2-aminobenzimidazole derivatives, which are closely related to this compound, have shown inhibitory activities against enzymes like acetylcholinesterase and butyrylcholinesterase. These activities suggest potential usefulness in treating neurodegenerative diseases (Zhu et al., 2013).
Green Chemistry Applications
- In the field of green chemistry, benzimidazole derivatives, including this compound, are synthesized using environmentally friendly methods. These derivatives have applications as antiviral, antifungal, anticancer, and other medicinal compounds (Rajabi et al., 2015).
Anticancer and Antimicrobial Studies
- Schiff bases of 2-mercaptobenzimidazole, related to this compound, have been synthesized and evaluated for antimicrobial and anticancer activities. These compounds exhibited moderate activity and show potential for further development as therapeutic agents (Tahlan et al., 2018).
Mechanism of Action
Target of Action
Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including anticancer . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
Mode of Action
For instance, some benzimidazole derivatives can inhibit cell wall biosynthesis, protein synthesis, membrane function, nucleic acid synthesis, and metabolic pathways .
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways, depending on their specific chemical structure and the cellular targets they interact with .
Pharmacokinetics
The benzimidazole ring system is known to contribute to the stability, bioavailability, and biological activity of benzimidazole derivatives .
Result of Action
Benzimidazole derivatives are known to have a wide range of effects, depending on their specific chemical structure and the cellular targets they interact with .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .
Safety and Hazards
Future Directions
The future of benzimidazole derivatives, including 2-acetamidobenzimidazole, lies in the development of more selective, potent, and multi-target anticancer agents . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
Biochemical Analysis
Biochemical Properties
2-Acetamidobenzimidazole interacts with various enzymes, proteins, and other biomolecules in biochemical reactionsBenzimidazole derivatives have been shown to inhibit various enzymes involved in a wide range of therapeutic uses .
Cellular Effects
Benzimidazole derivatives have been shown to exhibit diverse anticancer activities . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6(13)10-9-11-7-4-2-3-5-8(7)12-9/h2-5H,1H3,(H2,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BECUBVOEPSAYDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=CC=CC=C2N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175427 | |
Record name | Acetamide, N-1H-benzimidazol-2-yl-(9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24779641 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
21202-05-1 | |
Record name | N-1H-Benzimidazol-2-ylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21202-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Benzimidazolyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021202051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-1H-benzimidazol-2-yl-(9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1H-1,3-benzodiazol-2-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2-BENZIMIDAZOLYL)ACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZX3A58DNH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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